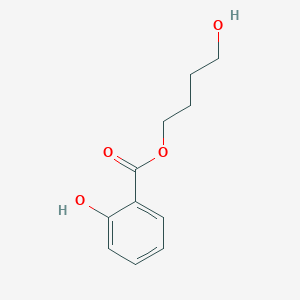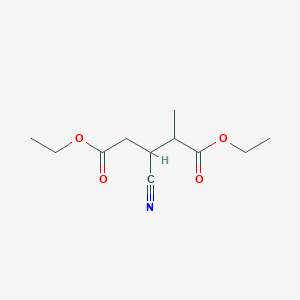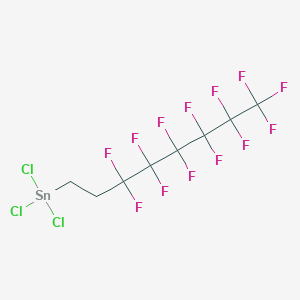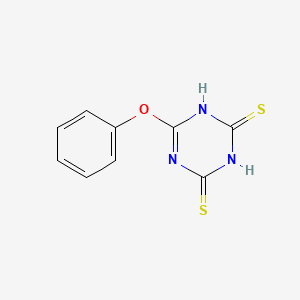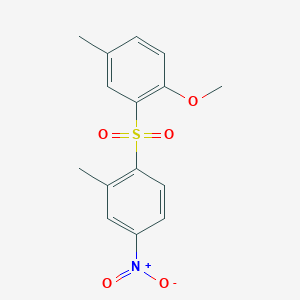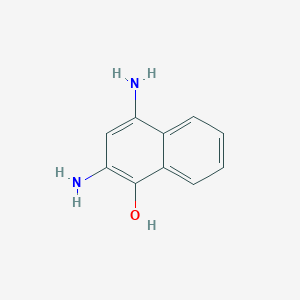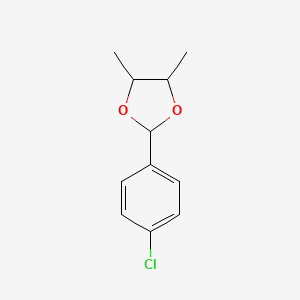
Copper--praseodymium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper–praseodymium (1/1) is an intermetallic compound composed of copper and praseodymium in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of copper, known for its excellent electrical and thermal conductivity, with praseodymium, a rare earth element with unique magnetic and optical properties, results in a material with promising characteristics for advanced technological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper–praseodymium (1/1) can be synthesized through various methods, including electrochemical deposition and solid-state reactions. One common method involves the co-reduction of praseodymium (III) and copper (II) ions in molten salts, such as LiCl-KCl melts. This process typically involves cyclic voltammetry and square wave voltammetry to monitor the reduction peaks corresponding to the formation of praseodymium-copper intermetallic compounds .
Industrial Production Methods: In industrial settings, the preparation of copper–praseodymium (1/1) often involves potentiostatic and galvanostatic electrolysis. This method allows for the efficient extraction of praseodymium on a copper electrode, achieving high extraction efficiencies of up to 99.81% at specific conditions (e.g., -2.20 V for 22 hours at 823 K) .
Analyse Chemischer Reaktionen
Types of Reactions: Copper–praseodymium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s electrochemical behavior is often studied using cyclic voltammetry and square wave voltammetry, which reveal the reduction processes of copper and praseodymium ions .
Common Reagents and Conditions: Common reagents used in the reactions involving copper–praseodymium (1/1) include molten salts (e.g., LiCl-KCl), praseodymium (III) chloride, and copper (II) chloride. The reactions are typically carried out at high temperatures (773–923 K) to facilitate the formation of intermetallic compounds .
Major Products: The major products formed from the reactions of copper–praseodymium (1/1) include various praseodymium-copper intermetallic compounds, which are characterized by their unique structural and electronic properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which copper–praseodymium (1/1) exerts its effects is primarily related to its unique electronic structure and the interactions between copper and praseodymium atoms. The compound’s properties are influenced by the reduction and oxidation states of the constituent elements, as well as the formation of intermetallic bonds. These interactions result in the compound’s distinctive magnetic, electrical, and catalytic properties .
Vergleich Mit ähnlichen Verbindungen
Copper–praseodymium (1/1) can be compared with other similar intermetallic compounds, such as:
Copper-cerium (1/1): Similar to copper–praseodymium, copper-cerium compounds exhibit unique catalytic properties and are used in various industrial applications.
Copper-neodymium (1/1): This compound is known for its magnetic properties and is used in the production of high-performance magnets.
Copper-samarium (1/1): Copper-samarium compounds are utilized in the development of advanced materials with specific electronic and magnetic characteristics.
Eigenschaften
CAS-Nummer |
12019-13-5 |
|---|---|
Molekularformel |
CuPr |
Molekulargewicht |
204.45 g/mol |
IUPAC-Name |
copper;praseodymium |
InChI |
InChI=1S/Cu.Pr |
InChI-Schlüssel |
LELIWVXTBSKMRB-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Pr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



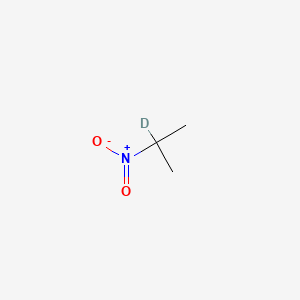
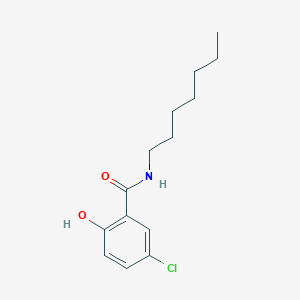

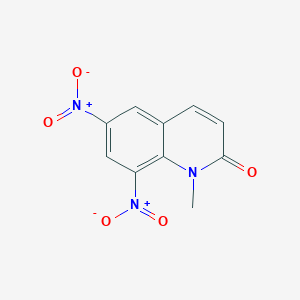
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)
